N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Drug Discovery ADME Prediction Medicinal Chemistry

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a synthetic, heterocyclic benzothiazole-benzamide hybrid. It features a 6-ethoxy-substituted 1,3-benzothiazole core linked via an amide bridge to a meta-phenoxybenzamide moiety, with a molecular weight of 390.46 g/mol.

Molecular Formula C22H18N2O3S
Molecular Weight 390.46
CAS No. 313531-61-2
Cat. No. B2682911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
CAS313531-61-2
Molecular FormulaC22H18N2O3S
Molecular Weight390.46
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H18N2O3S/c1-2-26-17-11-12-19-20(14-17)28-22(23-19)24-21(25)15-7-6-10-18(13-15)27-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,23,24,25)
InChIKeyOQWJWKYEDDLSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide (CAS 313531-61-2): Chemical Identity and Structural Baseline for Research Sourcing


N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a synthetic, heterocyclic benzothiazole-benzamide hybrid. It features a 6-ethoxy-substituted 1,3-benzothiazole core linked via an amide bridge to a meta-phenoxybenzamide moiety, with a molecular weight of 390.46 g/mol . This precise substitution pattern—ethoxy at the 6-position of the benzothiazole and phenoxy at the 3-position of the benzamide—constitutes the chemical identity of the species. The compound is offered commercially in research-grade purity (≥95%), indicating its role as a building block or screening candidate in early-stage discovery. Its differentiation from related analogs begins with this distinct substitution topology, which governs every subsequent physicochemical and potential pharmacological property.

Why N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide Cannot Be Substituted with Closely Related Benzothiazole Amides: Structural Sensitivity and Property Divergence


Generic interchange of in-class benzothiazole amides is precluded by the extreme sensitivity of key molecular properties to subtle structural modifications. Regioisomeric relocation of the phenoxy substituent from the 3- to the 2-position of the benzamide ring significantly alters the calculated lipophilicity (XLogP3-AA) and the three-dimensional conformation, which in turn impacts solubility, permeability, and potential target engagement [1]. Furthermore, replacing the ethoxy substituent on the benzothiazole core with a smaller methoxy group, or removing it entirely, modifies both the electronic distribution and steric bulk around the amide linkage, directly affecting hydrogen-bonding patterns. These quantifiable property shifts mean that data obtained for the 2-phenoxy regioisomer or the non-phenoxy benzamide analog cannot be extrapolated to the 3-phenoxy derivative, making targeted procurement of the specified CAS number essential for experimental reproducibility.

Quantitative Differentiation Guide for N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide: Head-to-Head Property Comparisons with Structural Analogs


Lipophilicity Modulation via Phenoxy Regioisomerism: XLogP3-AA Comparison

The 3-phenoxy regioisomer (CAS 313531-61-2) exhibits a significantly lower calculated lipophilicity (XLogP3-AA = 5.0 ± 0.3) compared to the 2-phenoxy regioisomer (CAS 361159-53-7, XLogP3-AA = 5.4), representing a quantifiable shift of approximately 0.4 log units [1]. This difference arises solely from the position of the phenoxy substituent on the benzamide ring, as the remainder of the molecule is identical. In drug discovery, a ΔlogP of 0.4 is considered highly meaningful, often correlating with substantially different solubility, permeability, and metabolic stability profiles.

Drug Discovery ADME Prediction Medicinal Chemistry

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding Entropy

The target compound and its 2-phenoxy regioisomer both possess 6 rotatable bonds. However, the addition of the 3-phenoxybenzamide moiety increases the rotatable bond count by 3 compared to the simpler N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide analog (CAS 4939-03-1), which has only 3 rotatable bonds . Higher conformational entropy generally penalizes binding affinity unless the flexible groups make specific, favorable contacts. This suggests the 3-phenoxy derivative may require a well-defined binding pocket that can productively engage the phenoxy ring to overcome the entropic cost.

Ligand Design Molecular Recognition Biophysical Chemistry

Hydrogen-Bond Acceptor Capacity: Differential Potential for Target Engagement

The 3-phenoxybenzamide derivative possesses 5 hydrogen-bond acceptor (HBA) atoms, whereas the non-phenoxy benzamide analog has only 4 HBAs . The additional acceptor is the ether oxygen of the phenoxy substituent. This single atom difference creates a distinct pharmacophoric feature not present in the simpler analog, enabling the compound to interact with an additional hydrogen-bond donor residue in a biological target. If the target protein's binding site contains a suitably positioned donor (e.g., Ser/Thr/Tyr hydroxyl), the 3-phenoxy isomer could achieve a unique interaction leading to improved affinity or selectivity.

Pharmacophore Modeling Structure-Activity Relationships Inhibitor Design

Melting Point and Solid-State Stability: Processing and Formulation Implications

The simpler benzamide analog (CAS 4939-03-1) has a reported melting point of 224–225 °C, indicating a highly stable crystal lattice . While no experimental melting point is currently available for the 3-phenoxybenzamide derivative, the addition of the bulky, flexible phenoxy group is expected to disrupt crystal packing, likely lowering the melting point and increasing amorphous character. This property divergence is critical for procurement decisions involving solid-state formulation, solubility determination, or solid-dispersion preparation, as the two compounds will not behave equivalently.

Preformulation Solid-State Chemistry Crystallinity

Optimal Application Scenarios for N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide Based on Its Differentiated Properties


Focused Library Design Targeting Phosphatase or Kinase ATP-Binding Pockets with an Extended Hinge-Binding Motif

The compound's 5 hydrogen-bond acceptor atoms—one more than the simpler benzamide analog—provide an extended pharmacophore capable of engaging a broader network of hinge-region residues. This makes it a valuable core for structure-activity relationship (SAR) exploration in kinase or phosphatase inhibitor programs where an additional ether-mediated hydrogen bond is hypothesized to improve selectivity .

Physicochemical Property Screening Sets for ADME Optimization

With a calculated XLogP3-AA of approximately 5.0, this compound occupies a lipophilicity window that is distinct from its 2-phenoxy regioisomer (XLogP3-AA = 5.4). It is therefore ideal for inclusion in property-screening cascades aimed at identifying lead-like matter with moderate lipophilicity, potentially superior solubility, and reduced promiscuity risks compared to higher-logP analogs [1].

Negative Control or Selectivity Probe in Benzothiazole-Amide Phenotypic Assays

The structural uniqueness of the 3-phenoxy substitution pattern makes this compound a suitable negative control or selectivity probe when profiling a series of benzothiazole-amides in cell-based phenotypic screens. Any differential activity observed between this compound and the 2-phenoxy isomer can be directly attributed to the regioisomeric phenoxy position, providing clear SAR insight [1].

Crystallization and Co-crystal Screening for Elusive Protein Targets

The anticipated reduction in melting point and crystallinity relative to the non-phenoxy analog suggests a greater propensity for forming co-crystals or amorphous solid dispersions. This property can be exploited in structural biology campaigns where soaking or co-crystallization with a protein target is desired but hindered by the poor solubility of simpler, more crystalline analogs .

Quote Request

Request a Quote for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.